N-(2-ethoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-3-31-22-7-5-4-6-21(22)25-23(29)17-28-16-20(19-10-8-18(2)9-11-19)24(26-28)27-12-14-30-15-13-27/h4-11,16H,3,12-15,17H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPKTXUZHHOKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a pyrazole ring, morpholino group, and an ethoxyphenyl moiety. Its chemical formula is , which contributes to its diverse biological interactions.
Receptor Binding Affinity
Research indicates that compounds with similar structures often exhibit selective binding affinities for various receptors. For instance, studies on related morpholino derivatives have demonstrated significant selectivity for sigma receptors, particularly σ1 over σ2. The binding affinity of this compound to these receptors could be hypothesized based on structural analogs.
| Compound | Receptor | Binding Affinity (Ki) | Selectivity |
|---|---|---|---|
| Compound X | σ1 | 42 nM | 36x σ2 |
| This compound | TBD | TBD | TBD |
Antinociceptive Effects
A notable study evaluated the antinociceptive effects of structurally similar compounds using the formalin test. The results indicated that certain morpholino derivatives significantly reduced nociception in animal models, suggesting potential applications in pain management.
"The ipsilateral local peripheral administration produced a reduction in formalin-induced nociception" .
Case Studies
Several case studies have highlighted the biological activity of compounds related to this compound:
-
Study on Anticonvulsant Activity : A series of derivatives were synthesized and evaluated for anticonvulsant properties. The most potent derivatives exhibited protective effects in maximal electroshock (MES) tests, indicating potential for treating epilepsy.
Compound Dose (mg/kg) MES Protection Compound 20 100 Yes Morpholine derivative 24 300 Yes - Insecticidal Activity : Research on similar amide derivatives showed promising insecticidal activity against pests like Nilaparvata lugens, demonstrating the compound's versatility in biological applications .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the pyrazole ring or morpholino group can significantly alter receptor binding and subsequent biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key physical properties and synthetic yields of N-(2-ethoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide and related compounds:
Key Observations :
- Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., nitro in 7s and 7t ) reduce melting points compared to electron-donating groups (e.g., ethoxy in the target compound).
- Yield Variability : Yields range from 30% (2e, triazole derivative ) to 67% (7t ), likely due to differences in reaction steric hindrance or intermediate stability.
Spectral Data Comparison
Table 2: Key NMR and IR Data
Insights :
- C=O Stretching : All acetamide derivatives show strong IR absorption near 1680–1720 cm$ ^{-1 $, confirming the presence of the carbonyl group .
- Aromatic Protons: Chemical shifts in the range of 6.90–8.60 ppm reflect aromatic and heterocyclic protons, with downfield shifts observed for electron-withdrawing substituents (e.g., NO$ _2 $ in 7s ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
